D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt

説明

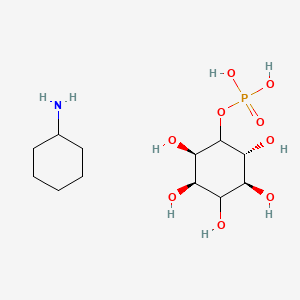

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt is a chemical compound derived from inositol, a type of sugar alcohol. This compound is often used in biochemical research due to its role in various cellular processes. It is a white, lyophilized powder with a molecular weight of 458.48 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt can be synthesized from soybean L-α-phosphatidylinositol. The process involves the hydrolysis of phosphatidylinositol to yield D-myo-Inositol 1-monophosphate, which is then reacted with cyclohexylamine to form the cyclohexylammonium salt .

Industrial Production Methods

The industrial production of this compound typically involves large-scale hydrolysis and purification processes. The compound is then lyophilized to obtain a stable powder form suitable for research and industrial applications .

化学反応の分析

Types of Reactions

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form inositol phosphates.

Reduction: It can be reduced to yield inositol derivatives.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various inositol phosphates and derivatives, which are crucial for studying cellular signaling pathways .

科学的研究の応用

Biochemical Role and Mechanism of Action

D-myo-Inositol 1-monophosphate (D-myo-inositol 1-P) serves as a crucial intermediate in the phosphoinositide signaling pathway. It is generated from the hydrolysis of inositol trisphosphate and plays a vital role in regulating intracellular calcium levels and various cellular responses. The bis(cyclohexylammonium) salt form enhances its solubility, making it more amenable for laboratory studies.

Key Functions:

- Intracellular Signaling: D-myo-inositol 1-P acts as a second messenger in signal transduction pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.

- Calcium Mobilization: It is involved in the release of calcium ions from intracellular stores, which is essential for numerous physiological functions.

Pharmacological Studies

D-myo-inositol 1-monophosphate bis(cyclohexylammonium) salt has been utilized extensively in pharmacological research to understand its effects on G protein-coupled receptors (GPCRs). Studies have demonstrated that lithium chloride can induce the accumulation of D-myo-inositol 1-phosphate upon GPCR activation, providing insights into its role in mood disorders and bipolar disorder treatment .

High-Throughput Screening

A novel homogeneous time-resolved fluorescence assay has been developed using D-myo-inositol 1-monophosphate to facilitate high-throughput screening of compounds that modulate phosphoinositide signaling pathways. This assay allows for the measurement of inverse agonist activity and PLC-beta activity without the need for transfected cells .

Metabolic Disorders

Research indicates that supplementation with D-myo-inositol 1-monophosphate may benefit patients with metabolic conditions related to insulin resistance. In clinical settings, it has shown potential in improving insulin sensitivity and glycemic control .

Neuroprotective Effects

Studies have explored the neuroprotective properties of this compound against neurodegenerative diseases. Its ability to modulate calcium signaling pathways suggests a protective role against excitotoxicity associated with conditions such as Alzheimer's disease .

Comparative Data Table

The following table summarizes the key applications and findings related to this compound:

作用機序

The compound exerts its effects by interacting with specific molecular targets and pathways within cells. It is involved in the regulation of inositol phosphate metabolism, which is crucial for various cellular functions, including signal transduction, membrane trafficking, and cytoskeletal organization .

類似化合物との比較

Similar Compounds

D-myo-Inositol 1,4,5-trisphosphate: Another inositol phosphate involved in cellular signaling.

D-myo-Inositol 1,3,4,5-tetrakisphosphate: Plays a role in regulating calcium signaling.

Phytic acid: A naturally occurring inositol phosphate with antioxidant properties.

Uniqueness

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt is unique due to its specific interaction with cyclohexylamine, which enhances its stability and solubility. This makes it particularly useful in research settings where precise control over experimental conditions is required .

生物活性

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt is a compound of significant interest in biochemical research due to its role in various biological processes, particularly in cell signaling and metabolism. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular functions, and relevant case studies.

Overview of D-myo-Inositol and Its Derivatives

D-myo-Inositol is a six-carbon cyclic sugar alcohol that serves as a precursor for several important signaling molecules, including inositol phosphates. The biological activity of D-myo-inositol derivatives is largely attributed to their ability to modulate intracellular signaling pathways, particularly those involving calcium mobilization and phosphoinositide metabolism.

Key Functions:

- Cell Signaling : Inositol phosphates act as second messengers in various signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.

- Calcium Mobilization : Compounds like inositol 1,4,5-trisphosphate (IP3) are crucial for the release of calcium ions from the endoplasmic reticulum, affecting numerous cellular functions.

This compound functions primarily through its interaction with phosphoinositide signaling pathways. Upon hydrolysis by specific phosphatases, it can generate active inositol phosphates that participate in signaling cascades.

Pathway Involvement:

- Phosphatidylinositol Signaling : The compound may enhance the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, which are essential for membrane dynamics and signaling.

- Inhibition of Phosphatases : It may act as an inhibitor for certain phosphatases that regulate the levels of inositol phosphates, thereby prolonging the signaling duration.

Cell Proliferation and Migration

Research indicates that D-myo-inositol derivatives can influence cell proliferation and migration. For instance, studies have shown that manipulating inositol phosphate levels can significantly affect cancer cell behavior.

Case Studies

- A study on Trypanosoma brucei highlighted the necessity of myo-inositol uptake for survival and proliferation, suggesting that similar mechanisms may apply to mammalian cells when treated with D-myo-inositol derivatives .

- Another investigation revealed that supplementation with myo-inositol improved cellular responses to insulin in human adipocytes, indicating potential therapeutic applications for metabolic disorders .

特性

IUPAC Name |

cyclohexanamine;[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C6H13O9P/c7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h6H,1-5,7H2;1-11H,(H2,12,13,14)/t;1?,2-,3+,4-,5-,6?/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDVDWGHBSYGCB-MDRKMWFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106032-59-1 | |

| Record name | 106032-59-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。